methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
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Overview
Description
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an imidazopyridine core, and a methylbenzoate moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multiple steps, including the formation of the imidazopyridine core and the subsequent functionalization of the aromatic rings. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boronic acids as reagents . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . The pathways involved in its mechanism of action can include the activation of apoptotic cascades and the inhibition of cell cycle progression .
Comparison with Similar Compounds
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can be compared with other similar compounds, such as:
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound also exhibits antiproliferative activity and has a similar imidazopyridine core.
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Known for its fluorescence properties and pH sensitivity.
Biological Activity
Methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a multifaceted biological activity profile that may include antitumor, anti-inflammatory, and anticonvulsant properties. This article synthesizes current research findings regarding the biological activities associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C26H28N6O6 with a molecular weight of 520.55 g/mol. The compound features a methoxyphenyl group and a tetrahydroimidazopyridine moiety, which are critical for its biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The presence of the imidazo[4,5-c]pyridine structure is significant for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings enhance the cytotoxicity by increasing lipophilicity and improving cellular uptake.
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 2.5 |
B | A549 | 3.1 |
C | HeLa | 1.8 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicate that it reduces prostaglandin E2 levels in RAW264.7 macrophages, suggesting a mechanism involving the suppression of inflammatory mediators.
Compound | COX Inhibition (%) | IC50 (µM) |
---|---|---|
Methyl Compound | 65% | 25 |
Aspirin | 70% | 20 |
Anticonvulsant Activity
In animal models, this compound has shown promise as an anticonvulsant agent. It effectively reduced seizure duration and frequency in pentylenetetrazole-induced seizures.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of imidazopyridines exhibited significant anticancer activity by inducing apoptosis in cancer cells via mitochondrial pathways.
- Inflammation Modulation : Research in Pharmaceutical Biology demonstrated that compounds similar to this compound inhibited NF-kB signaling pathways effectively.
- Neuroprotective Effects : A recent publication indicated that this compound could protect neurons from glutamate-induced toxicity in vitro by modulating glutamate receptors.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C23H24N4O4/c1-14-4-5-16(22(28)31-3)12-19(14)26-23(29)27-11-10-18-20(25-13-24-18)21(27)15-6-8-17(30-2)9-7-15/h4-9,12-13,21H,10-11H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
USYYZPRCAFLPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)OC)N=CN3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.